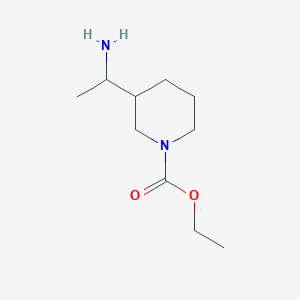

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate

Descripción

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1339324-47-8) is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a 1-aminoethyl substituent at position 3. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. Its bifunctional nature—combining an ester and a primary amine—enables diverse chemical modifications, such as hydrolysis, amidation, or coupling reactions.

Propiedades

IUPAC Name |

ethyl 3-(1-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-5-9(7-12)8(2)11/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPAWRCOUINSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Resolution and Amide Condensation

- Starting material: N-Cbz-3-piperidinecarboxylic acid.

- The acid is reacted with chiral R-phenylethylamine to form a chiral amide intermediate (Chemical compound I).

- Reaction conditions: Dissolution in an organic solvent (methanol, acetone, or ethyl acetate), heating to 40–50 °C, followed by slow addition of the amine solution, stirring, cooling, filtration, and drying.

- The process includes repeated recrystallizations in ethanol at 70–75 °C to achieve enantiomeric excess (ee) values above 99%.

- Final isolation involves acidification with concentrated hydrochloric acid, extraction with ethyl acetate, and concentration to yield compound I.

Conversion to Ammonia Amide (Compound II)

- Compound I is converted to compound II via reaction with methylsulfonyl chloride followed by ammonia treatment.

- Reaction details: Compound I is dissolved in tetrahydrofuran, DIPEA (N,N-diisopropylethylamine) is added, and the mixture is cooled to -10 to -5 °C.

- Methylsulfonyl chloride is added dropwise, followed by ammonia introduction at the same temperature.

- After saturation, the mixture is warmed to 20–25 °C to complete the reaction.

- Molar ratios: methylsulfonyl chloride (1.05–1.25), DIPEA (1.1–1.4) relative to compound I.

Hoffman Degradation to Amino Derivative (Compound III)

Protection of Amino Group (Compound IV)

- Compound III is protected by reaction with di-tert-butyl dicarbonate (Boc protection).

- Conditions: Compound III and sodium carbonate are dissolved in water, cooled in an ice bath to 0–5 °C.

- Di-tert-butyl dicarbonate in methanol is added dropwise, followed by warming to 20–25 °C to complete the reaction.

- Molar ratios: di-tert-butyl dicarbonate (1.1–1.3), sodium carbonate (1.5–2.5) relative to compound III.

Deprotection to Yield this compound

- Compound IV is subjected to catalytic hydrogenation using palladium on charcoal in methanol.

- Conditions: Hydrogen pressure of 0.3–0.4 MPa, temperature 35–40 °C.

- The reaction proceeds to remove the Cbz protecting group, yielding the target this compound.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Chiral amide formation | N-Cbz-3-piperidinecarboxylic acid, R-phenylethylamine, organic solvent (MeOH, acetone, EtOAc), 40–50 °C | Compound I (chiral amide) | Achieves >99% ee via recrystallization |

| 2 | Amide to ammonia amide | Methylsulfonyl chloride, DIPEA, NH3, THF, -10 to 25 °C | Compound II (amide with NH2) | Controlled addition and temperature |

| 3 | Hoffman degradation | NaOCl, NaOH aqueous solution, 35–40 °C | Compound III (amino derivative) | Converts amide to amine |

| 4 | Boc protection | Di-tert-butyl dicarbonate, Na2CO3, H2O/MeOH, 0–25 °C | Compound IV (Boc-protected amine) | Protects amino group |

| 5 | Catalytic hydrogenation | Pd/C, H2 (0.3–0.4 MPa), MeOH, 35–40 °C | This compound | Removes Cbz protecting group |

Additional Research Findings

- Alternative synthetic routes involve starting from nitro derivatives and subsequent reduction and hydrolysis steps, as seen in related piperidine and quinolone derivatives synthesis.

- The nucleophilic nature of 2-aminoethylpiperidine is exploited in some syntheses to introduce the aminoethyl group efficiently.

- Protection and deprotection strategies are critical to control selectivity and yield during synthesis.

- Catalytic hydrogenation remains a preferred method for deprotection due to mild conditions and high selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing various organic compounds and pharmaceuticals. Also, it is studied for its potential biological activities, including antimicrobial and antiviral properties, and investigated for potential therapeutic effects, especially in developing new drugs. The compound is also utilized in producing fine chemicals and as a building block for more complex molecules.

Scientific Research Applications

Chemistry

this compound is used as an intermediate in synthesizing various organic compounds. It can undergo oxidation, leading to the formation of oxides or ketones, while reduction can yield amines or alcohols. Additionally, the ethyl ester group can be replaced by nucleophiles under certain conditions via substitution reactions, leading to substituted piperidine derivatives.

Biology

The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties. this compound interacts with specific receptors and enzymes, modulating their activity and leading to various biological effects, including enzyme inhibition or activation, alteration of receptor signaling, and effects on cellular processes like proliferation and apoptosis.

Medicine

The compound is investigated for its potential therapeutic effects, particularly in developing new drugs. It has been evaluated for its affinity towards the σ1 receptor, which is involved in neurological disorders such as depression and neurodegenerative diseases; modifications to the piperidine structure can enhance receptor selectivity and potency.

Industry

In industry, this compound is utilized in the production of fine chemicals and as a building block for more complex molecules.

This compound's piperidine structure contributes to its diverse biological activities. The compound acts as a ligand, interacting with specific receptors and enzymes, modulating their activity, which can lead to biological effects such as enzyme inhibition or activation, alteration of receptor signaling, and effects on cellular processes like proliferation and apoptosis.

Neuropharmacological Effects

The σ1 receptor is a significant target for this compound because of its involvement in several neurological disorders such as depression and neurodegenerative diseases. Research has evaluated this compound for its affinity towards the σ1 receptor, with findings suggesting that modifications to the piperidine structure can enhance receptor selectivity and potency.

σ1 Receptor Binding Affinities

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| 4a | <10 | High σ1/σ2 selectivity |

| 18a | 50 | Moderate selectivity |

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 3-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation or apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Actividad Biológica

Ethyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine structure, which is known for its diverse biological activities. The compound acts as a ligand, interacting with specific receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects such as enzyme inhibition or activation, alteration of receptor signaling, and effects on cellular processes like proliferation and apoptosis.

Key Reactions:

- Oxidation: Can form oxides or ketones.

- Reduction: Can yield amines or alcohols.

- Substitution: The ethyl ester group can be replaced by nucleophiles under certain conditions.

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that are promising for cancer therapy .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Arumugam et al. | FaDu (hypopharyngeal) | Increased cytotoxicity | Apoptosis induction |

| Holtschulte et al. | DU145 (prostate) | High σ1 receptor affinity | Modulation of ion channels |

Neuropharmacological Effects

The σ1 receptor is a significant target for the compound due to its involvement in several neurological disorders such as depression and neurodegenerative diseases. This compound has been evaluated for its affinity towards the σ1 receptor, with findings suggesting that modifications to the piperidine structure can enhance receptor selectivity and potency .

Table 2: σ1 Receptor Binding Affinities

| Compound | Binding Affinity (nM) | Selectivity |

|---|---|---|

| 4a | <10 | High σ1/σ2 selectivity |

| 18a | 50 | Moderate selectivity |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Several studies have reported that piperidine derivatives exhibit antibacterial and antifungal activities against various pathogens. The presence of specific functional groups in the structure significantly influences these bioactivities .

Table 3: Antimicrobial Activity Overview

| Pathogen | Activity Observed | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Complete inhibition | 0.0039 |

| Escherichia coli | Complete inhibition | 0.025 |

Case Studies and Research Findings

A notable study by Holtschulte et al. synthesized a series of aminoethyl-substituted piperidine derivatives and evaluated their biological activities. They found that these compounds exhibited high affinity for the σ1 receptor and showed promising antiproliferative activity against prostate cancer cells .

Another significant piece of research focused on the anticancer potential of piperidine derivatives through three-component reactions leading to spirooxindolopyrrolidine structures, which demonstrated enhanced cytotoxicity compared to standard treatments .

Q & A

Q. Basic

- ¹H/¹³C NMR : Peaks for the ethyl ester appear at δ ~1.21 (t, 3H, CH₃) and δ ~4.12 (q, 2H, OCH₂), while the piperidine protons resonate between δ 1.5–3.5 ppm. The 1-aminoethyl group shows a doublet at δ ~1.45 (d, 3H, CH₃) and a multiplet for the NH₂ group .

- Mass Spectrometry : ESI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 229.2) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning .

What strategies mitigate competing side reactions during functionalization of the aminoethyl group?

Q. Advanced

- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to shield the amine during esterification or alkylation steps, followed by TFA-mediated deprotection .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) reduce nucleophilic interference.

- Catalysis : Palladium-mediated cross-coupling minimizes unwanted byproducts in aryl substitutions .

How do structural analogs differ in bioactivity, and what methods validate these differences?

Q. Advanced

-

Comparative SAR Studies :

Analog Modification Bioactivity Change Trifluoromethyl-benzyl derivative Increased lipophilicity Enhanced CNS penetration Dioxonaphthofuran hybrid Extended π-conjugation Improved anticancer activity -

Validation Methods :

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases).

- Molecular Docking : Predict binding affinity to receptors (e.g., using AutoDock Vina) .

How can contradictory stability data (e.g., oxidative degradation) be resolved?

Q. Advanced

- Contradiction : Some studies report stability under ambient conditions , while others note sensitivity to strong oxidizers .

- Resolution Strategies :

- Accelerated Stability Testing : Expose the compound to controlled oxidative stress (H₂O₂, UV light) and monitor degradation via HPLC.

- Impurity Profiling : Identify trace catalysts (e.g., metal ions) that accelerate decomposition .

What computational approaches predict the compound’s metabolic pathways?

Q. Advanced

- In silico Tools :

- Validation : Compare predictions with in vitro hepatocyte assays .

How does the stereochemistry at the 3-position influence pharmacological properties?

Q. Advanced

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Biological Testing : Enantiomers often show divergent activity; e.g., (R)-isomers may exhibit 10-fold higher receptor affinity than (S)-isomers .

- Dynamic NMR : Assess stereochemical stability under physiological conditions .

What are the best practices for handling and storage to ensure compound integrity?

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation .

- Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.